molecular formula C13H26 B12542616 1-Dodecene, 4-methyl- CAS No. 142450-26-8

1-Dodecene, 4-methyl-

Cat. No.: B12542616
CAS No.: 142450-26-8
M. Wt: 182.35 g/mol
InChI Key: JPZCIALVHBNFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dodecene, 4-methyl- is an organic compound classified as an alkene. It consists of a chain of twelve carbon atoms with a double bond at the first carbon and a methyl group attached to the fourth carbon. This compound is part of the alpha-olefins family, which are known for their high reactivity due to the presence of a double bond at the alpha position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecene, 4-methyl- can be synthesized through the oligomerization of ethylene. This process involves the use of catalysts such as nickel or triethylaluminium. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the Shell Higher Olefin Process (SHOP) is commonly used. This method employs a nickel catalyst to oligomerize ethylene into higher olefins, including 1-Dodecene, 4-methyl-. Another method involves the use of triethylaluminium as a catalyst, which also relies on ethylene insertion into an aluminium-alkyl bond, followed by beta-hydride elimination to produce the alpha-olefin .

Chemical Reactions Analysis

Types of Reactions: 1-Dodecene, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Chlorine or bromine in the presence of light or heat.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Haloalkanes.

Scientific Research Applications

1-Dodecene, 4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the study of lipid metabolism and the synthesis of bioactive molecules.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable emulsions.

    Industry: It is used in the production of detergents, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1-Dodecene, 4-methyl- involves its reactivity due to the presence of a double bond. This double bond can participate in various chemical reactions, such as polymerization and alkylation. In alkylation reactions, the double bond can form a carbonium ion intermediate, which then reacts with other molecules to form new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    1-Dodecene: Similar in structure but lacks the methyl group at the fourth carbon.

    4-Methyl-1-pentene: A shorter chain alkene with a similar methyl substitution.

    1-Hexadecene: A longer chain alkene with similar reactivity.

Uniqueness: 1-Dodecene, 4-methyl- is unique due to its specific structure, which includes a methyl group at the fourth carbon. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Compared to other alkenes, its specific structure makes it valuable in certain industrial applications, such as the production of specialized detergents and lubricants .

Properties

CAS No.

142450-26-8

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

4-methyldodec-1-ene

InChI

InChI=1S/C13H26/c1-4-6-7-8-9-10-12-13(3)11-5-2/h5,13H,2,4,6-12H2,1,3H3

InChI Key

JPZCIALVHBNFLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.